4,6-Dichloro-3-iodoquinoline
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Overview
Description
4,6-Dichloro-3-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₄Cl₂IN It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-3-iodoquinoline typically involves the halogenation of quinoline derivatives. One common method includes the iodination of 4,6-dichloroquinoline using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure the selective introduction of the iodine atom at the 3-position of the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-3-iodoquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications.
Scientific Research Applications
4,6-Dichloro-3-iodoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-3-iodoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
4,7-Dichloro-3-iodoquinoline: Similar structure but with chlorine atoms at different positions.
4,6-Dichloroquinoline: Lacks the iodine atom, leading to different chemical properties.
3-Iodoquinoline: Contains only the iodine atom without chlorine substitution.
Uniqueness: 4,6-Dichloro-3-iodoquinoline is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H4Cl2IN |
---|---|
Molecular Weight |
323.94 g/mol |
IUPAC Name |
4,6-dichloro-3-iodoquinoline |
InChI |
InChI=1S/C9H4Cl2IN/c10-5-1-2-8-6(3-5)9(11)7(12)4-13-8/h1-4H |
InChI Key |
NBWIMGADIQSVGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Cl)Cl)I |
Origin of Product |
United States |
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